![molecular formula C10H11ClO2S B1295721 Ethyl [(4-Chlorophenyl)thio]acetate CAS No. 52377-68-1](/img/structure/B1295721.png)
Ethyl [(4-Chlorophenyl)thio]acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of esters or thioesters with the 4-chlorophenyl group. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was synthesized and evaluated for hypolipidemic activities, indicating that the 4-chlorophenyl group can be incorporated into various heterocyclic structures with potential biological activity . Another study reported the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, which involved the formation of an ester linkage . These studies suggest that the synthesis of Ethyl [(4-Chlorophenyl)thio]acetate would likely involve a similar esterification or thioesterification process.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-chlorophenyl group has been analyzed using various techniques. For example, the crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined by X-ray diffraction, revealing a conjugated enol form and a Z-conformation of the thioamide moiety . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing significant stabilization by intra- and intermolecular hydrogen bonds . These findings provide a basis for understanding the molecular structure of Ethyl [(4-Chlorophenyl)thio]acetate, which would also be expected to exhibit specific conformational features and potential for hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 4-chlorophenyl group can be diverse. An unexpected Pummerer rearrangement was observed in the synthesis of a related compound, indicating that under certain conditions, these compounds can undergo unexpected transformations . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved a reaction with the lithium salt of ethyl cyanoacetate, suggesting that Ethyl [(4-Chlorophenyl)thio]acetate might also participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 4-chlorophenyl group can be inferred from the studies. For instance, the crystal structure and spectroscopic data of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate provide insights into its stability and potential intermolecular interactions . The presence of the 4-chlorophenyl group can influence the electronic properties and reactivity of the molecule, as seen in the synthesis and characterization of various derivatives . These properties would be relevant to Ethyl [(4-Chlorophenyl)thio]acetate, affecting its solubility, boiling point, and potential biological activity.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZYFJTEHVGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292827 | |
Record name | Ethyl [(4-chlorophenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-Chlorophenyl)thio]acetate | |
CAS RN |
52377-68-1 | |
Record name | 52377-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(4-chlorophenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.